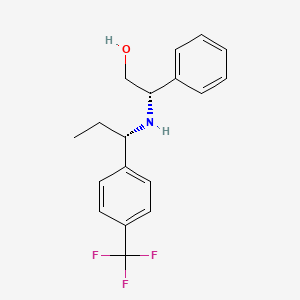
Diisopropyl (2-bromoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl (2-bromoethyl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3P. It is a clear, colorless to slightly yellow liquid that is soluble in water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropyl (2-bromoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diisopropyl phosphite with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl (2-bromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is involved in radical coupling reactions and cross-coupling reactions with aryl and vinyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various bases. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents such as toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonates, while coupling reactions can produce complex organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Diisopropyl (2-bromoethyl)phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diisopropyl (2-bromoethyl)phosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes that utilize phosphates as substrates, thereby affecting various biochemical processes . The compound’s ability to form stable phosphoryl bonds makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-bromoethyl)phosphonate: Similar in structure but with ethyl groups instead of isopropyl groups.
Diisopropyl methylphosphonate: Contains a methyl group instead of a bromoethyl group.
Diethyl phosphite: Lacks the bromoethyl group and has different reactivity.
Uniqueness
Diisopropyl (2-bromoethyl)phosphonate is unique due to its specific combination of isopropyl and bromoethyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H18BrO3P |
|---|---|
Molekulargewicht |
273.10 g/mol |
IUPAC-Name |
2-[2-bromoethyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H18BrO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
CSJOCPJTRHKLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(CCBr)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


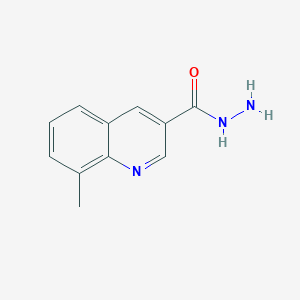
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
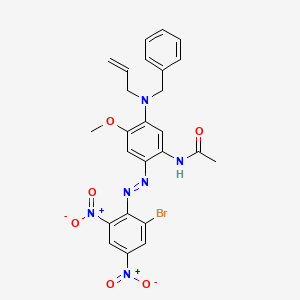
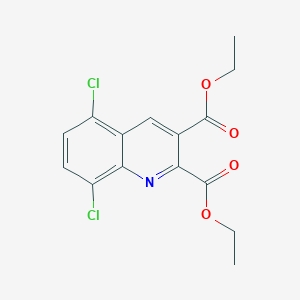
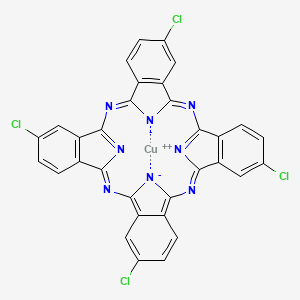
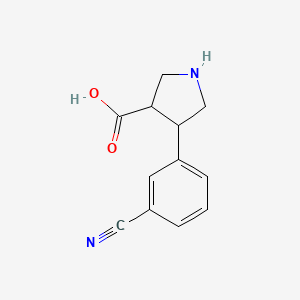
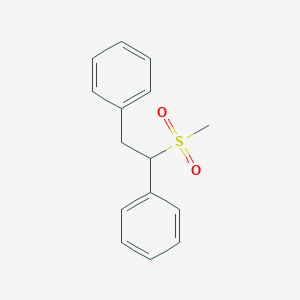
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
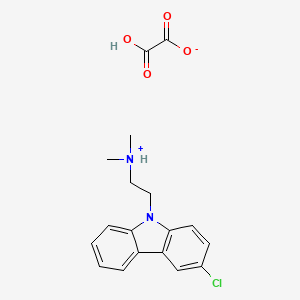
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
